



# The Pharmacology of O-1602: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | O-1602 (Standard) |           |
| Cat. No.:            | B15607150         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

O-1602 is a synthetic, non-psychotropic cannabinoid analog of cannabidiol that has garnered significant interest within the scientific community for its diverse pharmacological activities. Unlike classical cannabinoids, O-1602 exhibits low affinity for the canonical cannabinoid receptors CB1 and CB2.[1][2] Instead, its effects are primarily mediated through the activation of orphan G protein-coupled receptors, most notably GPR55 and, to some extent, GPR18.[1][2] This unique receptor profile makes O-1602 a valuable tool for elucidating the physiological roles of these atypical cannabinoid receptors and a promising lead compound for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the pharmacology of O-1602, detailing its receptor binding profile, signaling pathways, and demonstrated physiological effects in various preclinical models. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of the endocannabinoid system and the development of new medicines.

## **Core Pharmacology of O-1602**

O-1602 is characterized by its potent agonist activity at the G protein-coupled receptor GPR55. [3][4] It is also described as a biased agonist at GPR18, another orphan receptor implicated in



cannabinoid signaling.[5][6] The selectivity of O-1602 for these atypical receptors over the classical CB1 and CB2 receptors is a key feature of its pharmacological profile.

## **Receptor Binding and Activation**

Quantitative data from various studies elucidating the receptor binding affinity and functional potency of O-1602 are summarized in the tables below.

Table 1: Receptor Binding Affinities and Potency of O-1602

| Receptor | Assay<br>Type                 | Species | Cell Line        | Paramete<br>r       | Value                                       | Referenc<br>e |
|----------|-------------------------------|---------|------------------|---------------------|---------------------------------------------|---------------|
| GPR55    | [³⁵S]GTPγ<br>S Binding        | Human   | HEK293           | EC <sub>50</sub>    | 13 nM                                       | [7]           |
| CB1      | [³⁵S]GTPγ<br>S Binding        | Human   | HEK293           | EC <sub>50</sub>    | > 30,000<br>nM                              | [3][4]        |
| CB2      | [³⁵S]GTPγ<br>S Binding        | Human   | HEK293           | EC50                | > 30,000<br>nM                              | [3][4]        |
| GPR18    | Calcium<br>Mobilizatio<br>n   | Human   | HEK293/G<br>PR18 | Agonist<br>Activity | Concentrati<br>on-<br>dependent<br>increase | [4][8]        |
| GPR18    | ERK1/2<br>Phosphoryl<br>ation | Human   | HEK293/G<br>PR18 | Agonist<br>Activity | Concentrati<br>on-<br>dependent<br>increase | [4][8]        |
| GPR18    | β-arrestin<br>Recruitmen<br>t | Human   | CHO-<br>K1/GPR18 | Agonist<br>Activity | No<br>significant<br>response               | [4][8]        |

Table 2: In Vivo Dosing of O-1602 in Preclinical Models



| Animal<br>Model                  | Condition                          | Species | Dose                            | Route of<br>Administr<br>ation | Observed<br>Effect                                                     | Referenc<br>e |
|----------------------------------|------------------------------------|---------|---------------------------------|--------------------------------|------------------------------------------------------------------------|---------------|
| Experiment<br>al Colitis         | DSS-<br>induced                    | Mouse   | 5 mg/kg                         | Intraperiton<br>eal (i.p.)     | Reduced<br>macroscopi<br>c and<br>histological<br>colitis<br>scores    | [1]           |
| Arthritis                        | Kaolin/carr<br>ageenan-<br>induced | Rat     | Not<br>specified                | Peripheral                     | Reduced<br>movement-<br>evoked<br>firing of<br>nociceptive<br>C fibres | [9]           |
| Depression                       | Corticoster<br>one-<br>induced     | Rat     | 0.25<br>mg/kg/day<br>for 7 days | Intravenou<br>s (i.v.)         | Reversed<br>depressive<br>-like<br>behavior                            | [10][11]      |
| Detrusor<br>Overactivit<br>y     | Retinyl<br>acetate-<br>induced     | Rat     | 0.25 mg/kg                      | Intra-<br>arterial             | Ameliorate d symptoms of detrusor overactivity                         | [6][12]       |
| Colitis-<br>Associated<br>Cancer | AOM/DSS-<br>induced                | Mouse   | 3 mg/kg                         | Intraperiton<br>eal (i.p.)     | Reduced<br>tumor<br>growth                                             | [5]           |
| Gastrointes<br>tinal<br>Motility | -                                  | Mouse   | 10 mg/kg                        | Intraperiton<br>eal (i.p.)     | Slowed<br>whole gut<br>transit                                         | [3]           |

## **Signaling Pathways of O-1602**



Activation of GPR55 by O-1602 initiates a cascade of intracellular signaling events. GPR55 is known to couple to Gqq and Gq12/13 proteins.[13] This leads to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Furthermore, GPR55 activation by O-1602 stimulates the RhoA signaling pathway, which plays a crucial role in regulating the actin cytoskeleton.[3][4] Downstream of these initial events, O-1602 has been shown to modulate the activity of several key signaling molecules, including extracellular signal-regulated kinase (ERK), nuclear factor of activated T-cells (NFAT), and cAMP response element-binding protein (CREB).[5]

At the GPR18 receptor, O-1602 acts as a biased agonist, stimulating calcium mobilization and ERK1/2 phosphorylation without significantly engaging the β-arrestin pathway.[4][8] This biased signaling may contribute to the specific pharmacological effects of O-1602.



Click to download full resolution via product page

Caption: Simplified signaling pathway of O-1602 via GPR55 and GPR18.

## **Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the investigation of O-1602's pharmacology.



## [35S]GTPyS Binding Assay

This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.[14]

#### Methodology:

- Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., GPR55, CB1, CB2) are prepared from transfected cell lines (e.g., HEK293).[13]
- Assay Buffer: Membranes are incubated in an assay buffer typically containing Tris-HCl, MgCl<sub>2</sub>, EGTA, NaCl, and GDP.[13][15]
- Incubation: Membranes are incubated with varying concentrations of O-1602 and a fixed concentration of [35S]GTPyS.[13]
- Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPyS.[14]
- Quantification: The amount of bound [35]GTPγS is determined by liquid scintillation counting.[14]
- Data Analysis: Data are analyzed using non-linear regression to determine EC<sub>50</sub> and Emax values.[14]





Click to download full resolution via product page

Caption: Workflow for a typical [35S]GTPyS binding assay.

## **Intracellular Calcium Mobilization Assay**



This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR55.[16]

#### Methodology:

- Cell Culture: Cells expressing the receptor of interest are cultured in appropriate multi-well plates.[17]
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]
- Compound Addition: O-1602 at various concentrations is added to the wells.[17]
- Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[16][18]
- Data Analysis: The peak fluorescence response is used to generate concentration-response curves and determine EC<sub>50</sub> values.[17]

# In Vivo Electrophysiology in a Rat Model of Acute Arthritis

This technique is used to assess the effect of O-1602 on the activity of nociceptive sensory neurons in an inflammatory pain model.[9][19]

#### Methodology:

- Induction of Arthritis: Acute joint inflammation is induced in rats by intra-articular injection of kaolin and carrageenan.[9][19]
- Surgical Preparation: The animal is anesthetized, and the saphenous nerve, which
  innervates the knee joint, is exposed for recording.[20][21]
- Electrophysiological Recording: Single-unit extracellular recordings are made from joint afferent C-fibers.[9]



- Mechanical Stimulation: The arthritic knee joint is subjected to controlled mechanical rotation to evoke neuronal firing.[9]
- Drug Administration: O-1602 is administered peripherally, and its effect on movement-evoked firing of nociceptive neurons is recorded.[9]
- Data Analysis: The firing frequency of neurons before and after drug administration is compared to determine the analgesic effect.[20]

## **Dextran Sulfate Sodium (DSS)-Induced Colitis Model**

This is a widely used animal model to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential anti-inflammatory agents like O-1602.[1][2]

#### Methodology:

- Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a defined period (e.g., 7 days) to induce colonic inflammation.[1][2]
- O-1602 Treatment: O-1602 is administered to a group of DSS-treated mice, typically via intraperitoneal injection.[1]
- Assessment of Colitis Severity: At the end of the study period, various parameters are assessed, including:
  - Macroscopic score: Body weight loss, stool consistency, and rectal bleeding.[1]
  - Colon length: A shorter colon is indicative of more severe inflammation.[1]
  - Histological analysis: Microscopic examination of colonic tissue sections for signs of inflammation and tissue damage.[1]
  - Myeloperoxidase (MPO) activity: A biochemical marker of neutrophil infiltration. [1][2]
- Data Analysis: The severity of colitis in the O-1602-treated group is compared to that in the vehicle-treated control group.[1]

## Forced Swim Test (FST)



The FST is a behavioral test used to assess depressive-like behavior in rodents and to screen for the efficacy of antidepressant drugs.[22][23][24]

#### Methodology:

- Apparatus: A cylindrical container filled with water (23-25°C) from which the animal cannot escape.[23][24]
- Procedure: The animal (mouse or rat) is placed in the water for a short period (e.g., 6 minutes).[23][25]
- Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded.[25][26]
- Drug Administration: In studies evaluating antidepressants, the drug (e.g., O-1602) is administered prior to the test.[10]
- Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressantlike effect.[24]

## Conclusion

O-1602 is a pharmacologically unique compound that selectively targets the atypical cannabinoid receptors GPR55 and GPR18. Its potent agonist activity at these receptors, coupled with a lack of significant interaction with CB1 and CB2 receptors, has made it an invaluable tool for dissecting the complex signaling of the endocannabinoid system. The diverse preclinical efficacy of O-1602 in models of inflammation, pain, and neurological disorders underscores the therapeutic potential of targeting GPR55 and GPR18. This technical guide provides a foundational understanding of the pharmacology of O-1602, which will hopefully facilitate further research and development in this exciting area of drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of cannabinoid agonist WIN55, 212 on mouse experimental colitis is related to inhibition of p38MAPK PMC [pmc.ncbi.nlm.nih.gov]
- 3. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Alternative in the Treatment of Detrusor Overactivity? In Vivo Activity of O-1602, the Newly Synthesized Agonist of GPR55 and GPR18 Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2 PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism PMC [pmc.ncbi.nlm.nih.gov]
- 9. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment -PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPyS Binding Assay Creative Bioarray [dda.creative-bioarray.com]
- 15. GTPyS Binding Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ca2+ Mobilization Assay Creative Bioarray [dda.creative-bioarray.com]



- 17. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
- 23. The Mouse Forced Swim Test PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Forced Swim Test as a Model of Depressive-like Behavior PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 26. lasa.co.uk [lasa.co.uk]
- To cite this document: BenchChem. [The Pharmacology of O-1602: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607150#investigating-the-pharmacology-of-o-1602]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com